

Technical Guide: Certificate of Analysis for 2-Hydroxy Atorvastatin Lactone-d5

Author: BenchChem Technical Support Team. **Date:** December 2025

Compound of Interest

Compound Name: *2-Hydroxy Atorvastatin Lactone-d5*

Cat. No.: *B018270*

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For Researchers, Scientists, and Drug Development Professionals

This technical guide provides a detailed analysis of **2-Hydroxy Atorvastatin Lactone-d5**, a deuterated internal standard crucial for the accurate quantification of 2-Hydroxy Atorvastatin Lactone, a metabolite of Atorvastatin. This document compiles and expands upon the information typically found in a Certificate of Analysis (CoA), offering a deeper insight into the analytical testing and results for this compound.

Compound Information

Identifier	Value
Compound Name	2-Hydroxy Atorvastatin Lactone-d5
Synonyms	o-Hydroxy Atorvastatin Lactone-d5, 5-(4-fluorophenyl)-1-[2-[(2R,4R)-4-hydroxy-6-oxooxan-2-yl]ethyl]-N-(2-hydroxyphenyl)-4-(2,3,4,5,6-pentadeuteriophenyl)-2-propan-2-ylpyrrole-3-carboxamide
CAS Number	265989-50-2 [1]
Molecular Formula	C ₃₃ H ₂₈ D ₅ FN ₂ O ₅ [1]
Molecular Weight	561.66 g/mol [1]
Structure	A deuterated analog of 2-Hydroxy Atorvastatin Lactone.

Analytical Data Summary

The following tables summarize the quantitative data obtained from the Certificate of Analysis for a representative batch of **2-Hydroxy Atorvastatin Lactone-d5**.[\[1\]](#)

Table 1: Purity and Physical Properties

Test	Specification	Result
Purity	95%	95% [1]
Appearance	Pale Yellow to Beige Solid	Light Yellow to Beige Solid
Solubility	---	Chloroform (Slightly), Methanol (Slightly)
Specific Rotation	Report Result	+19.3° (c = 0.3, Methanol)

Table 2: Isotopic Purity

Test	Specification	Result
Isotopic Purity	>95%	98.8% (d0 = 0.12%)

Table 3: Spectroscopic and Elemental Analysis

Test	Specification	Result
¹ H NMR	Conforms to Structure	Conforms
¹⁹ F NMR	Conforms to Structure	Conforms
Mass Spectrometry (MS)	Conforms to Structure	Conforms
Elemental Analysis	Conforms	%C: 67.56, %H: 6.04, %N: 4.73

Experimental Protocols

Detailed methodologies for the key experiments are outlined below. These protocols are based on established analytical techniques for Atorvastatin and its metabolites.

High-Performance Liquid Chromatography (HPLC) for Purity Determination

A reversed-phase HPLC (RP-HPLC) method is a standard approach for determining the purity of Atorvastatin and its related substances.

- Instrumentation: A standard HPLC system equipped with a UV-Vis or Photodiode Array (PDA) detector.
- Column: A C18 or C8 column (e.g., 250 mm x 4.6 mm, 5 µm particle size) is commonly used.
- Mobile Phase: A gradient elution is typically employed, consisting of an aqueous buffer (e.g., ammonium acetate or phosphate buffer) and an organic solvent (e.g., acetonitrile or methanol). The pH of the aqueous phase is often adjusted to be acidic.
- Flow Rate: A typical flow rate is between 1.0 and 1.5 mL/min.
- Detection: UV detection at a wavelength of approximately 244 nm is suitable for monitoring Atorvastatin and its impurities.

- Sample Preparation: The sample is accurately weighed and dissolved in a suitable solvent, such as methanol or a mixture of the mobile phase components.

Liquid Chromatography-Tandem Mass Spectrometry (LC-MS/MS) for Identity and Isotopic Purity

LC-MS/MS is a powerful technique for confirming the identity and determining the isotopic purity of deuterated standards.

- Instrumentation: A liquid chromatography system coupled to a triple quadrupole mass spectrometer.
- Ionization Source: Electrospray Ionization (ESI) in positive ion mode is typically used.
- MS/MS Transitions: For **2-Hydroxy Atorvastatin Lactone-d5**, the precursor ion would be monitored at m/z corresponding to $[M+H]^+$, and for the undeuterated form, it would be 5 Da less. Specific product ions would be monitored for each. A UPLC-MS/MS method has been reported to monitor the transition for ortho-hydroxy atorvastatin lactone at m/z 557.3 → 448.3.
- Chromatography: A rapid separation is often achieved using a UPLC system with a C18 column and a fast gradient of water and acetonitrile containing a small amount of acid (e.g., formic acid).
- Data Analysis: The isotopic distribution is determined by comparing the peak areas of the deuterated and non-deuterated forms.

Nuclear Magnetic Resonance (NMR) Spectroscopy for Structural Confirmation

NMR spectroscopy is essential for confirming the chemical structure of the compound.

- ^1H NMR: The sample is dissolved in a deuterated solvent (e.g., CDCl_3 or DMSO-d_6). The spectrum provides information on the number and types of protons in the molecule, confirming the overall structure. The absence of signals in the region corresponding to the deuterated phenyl group confirms the position of the deuterium labels.

- ^{19}F NMR: This technique is used to confirm the presence and chemical environment of the fluorine atom in the molecule.

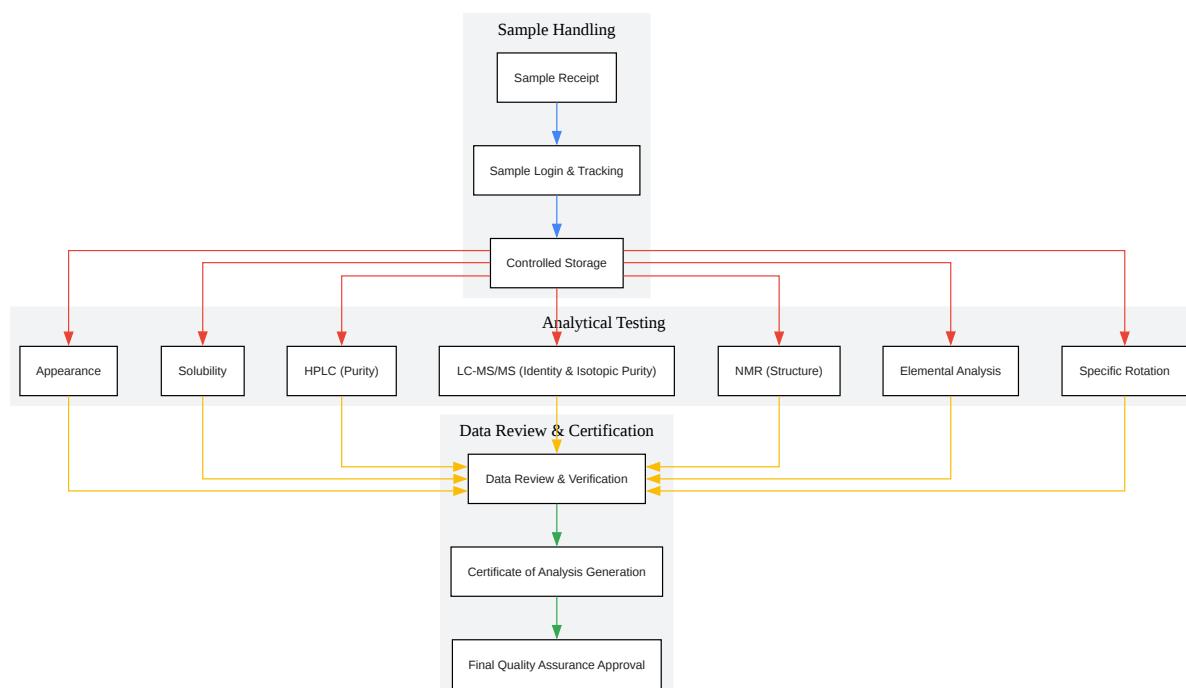
Elemental Analysis

Elemental analysis is performed to determine the percentage composition of carbon, hydrogen, and nitrogen in the compound, which should be consistent with the molecular formula.

Visualizations

Analytical Workflow for Certificate of Analysis

The following diagram illustrates the typical workflow for the analysis and certification of a reference standard like **2-Hydroxy Atorvastatin Lactone-d5**.

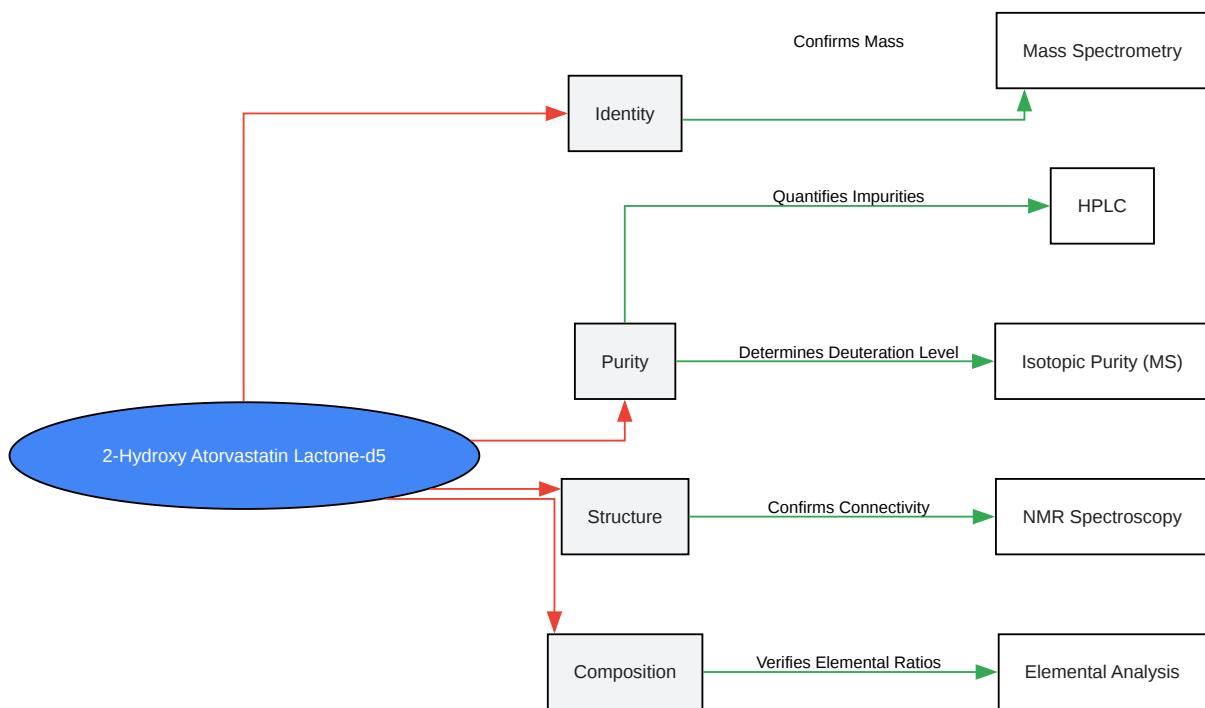


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Caption: Analytical workflow from sample receipt to final certification.

Logical Relationship of Analytical Techniques

This diagram shows how different analytical techniques provide complementary information to ensure the quality of the reference standard.



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Caption: Interrelation of analytical techniques for standard characterization.

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References

- 1. jddtonline.info [jddtonline.info]
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